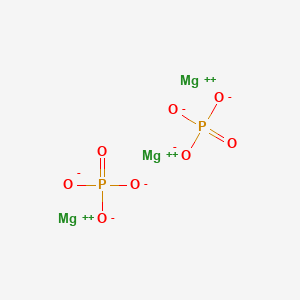

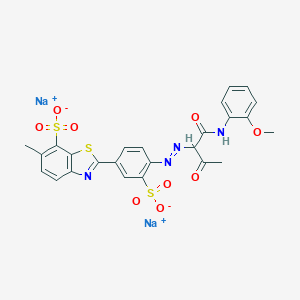

![molecular formula C35H56N8O9S B154419 3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid CAS No. 127633-71-0](/img/structure/B154419.png)

3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

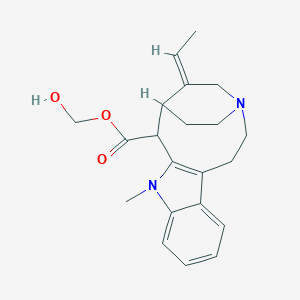

The compound is a complex molecule that appears to be a derivative of amino acids with multiple substitutions. It contains several functional groups, including amides, esters, and thioethers, which suggest it could be a product of synthetic organic chemistry, possibly designed for pharmaceutical applications or as a research chemical.

Synthesis Analysis

The synthesis of complex amino acid derivatives often involves multi-step reactions, starting from simpler amino acids or their derivatives. For example, the synthesis of chiral N-acylated alpha-amino derivatives can be achieved through a three-step procedure, as demonstrated in the stereoselective synthesis of 2-aminocyclobutanols . Similarly, the synthesis of unnatural amino acids, such as those used in boron neutron capture therapy (BNCT), involves multiple steps including alkylation and cycloaddition reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such a compound would likely be characterized by multiple chiral centers and a rigid conformation due to the presence of cycloalkane rings, as seen in the synthesis of cyclopentanedicarboxylic amino acids . The presence of geminally disubstituted β-amino acids could also contribute to a unique secondary structure, as observed in β-peptides .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. For instance, the thioether moiety found in methionine salvage pathway compounds can undergo oxidation , and similar functionalities in the target compound could also be reactive. Additionally, the presence of amide bonds suggests potential for hydrolysis under certain conditions, as seen in the synthesis of cyclopropanecarboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be complex due to its size and the presence of multiple functional groups. The solubility could be influenced by the presence of polar amide bonds and potentially ionizable amino groups. The compound's stability might be affected by the presence of reactive groups such as thioethers, which can be prone to oxidation . The compound's chiral centers would also result in optical activity, which could be analyzed through techniques such as circular dichroism.

Scientific Research Applications

Synthesis and Applications in Fungicides and Antibacterials

Synthesis and Fungicidal Activity of Amino Acid Derivatives Amino acid derivatives have shown promising results in the field of fungicides. For instance, novel amino acid derivatives synthesized from natural and non-natural amino acids exhibited excellent activity against the plant pathogen Phytophthora capsici. Some of these compounds outperformed the positive control in terms of effectiveness, indicating their potential as lead compounds in fungicide development (Tian et al., 2021).

Antibacterial Activity Against MRSA A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were assessed for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). These compounds demonstrated potent bactericidal effects, suggesting their potential as effective antibacterial agents (Zadrazilova et al., 2015).

Synthesis and Applications in Biochemical Research

Synthesis of Fluorescent Probes for Alzheimer’s Disease Amino acid derivatives have been used to create fluorescent probes for β-amyloids, significant in Alzheimer's disease research. A study described the synthesis of a novel fluorescent probe with high binding affinities towards Aβ(1–40) aggregates, offering a powerful tool for Alzheimer's molecular diagnosis (Fa et al., 2015).

Discovery and Characterization of New Psychoactive Substances Research on amino acid derivatives has also contributed to identifying and characterizing new psychoactive substances. For example, studies have analyzed the molecular structure, synthesis routes, and potential pharmacological activities of various compounds, enhancing understanding of their properties and effects (McLaughlin et al., 2016).

Synthesis and Applications in Chemotherapy

Antinociceptive Activity in Synthesized Compounds Amino acid derivatives have shown promise in the field of antinociception. Research into N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides revealed their potential antinociceptive activity, highlighting their possible application in pain management (Shipilovskikh et al., 2020).

properties

IUPAC Name |

3-amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N8O9S/c1-19(2)16-25(33(50)41-24(30(37)47)13-15-53-6)40-27(44)12-14-38-35(52)29(20(3)4)43-34(51)26(17-22-10-8-7-9-11-22)42-31(48)21(5)39-32(49)23(36)18-28(45)46/h7-11,19-21,23-26,29H,12-18,36H2,1-6H3,(H2,37,47)(H,38,52)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEABSNNHNNJKEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56N8O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393937 |

Source

|

| Record name | AC1MSRVA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

CAS RN |

127633-71-0 |

Source

|

| Record name | AC1MSRVA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)